1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Medicinal chemistry programs requiring precise ortho-fluorination for kinase hinge-binding geometry must avoid isomer misassignment. This 2-fluorophenyl-thiophene-pyrazole-5-carboxylic acid scaffold resolves the common supply problem of uncontrolled substitution patterns that invalidate SAR. - Positional isomer with single ¹⁹F NMR handle for fragment screening and binding assays. - Enables fluorine-position SAR scanning against the 4-fluoro analog (CAS 618382-80-2) and non-fluorinated parent. - Supplied at ≥95% purity with full analytical characterization for reproducible kinase inhibition studies.

Molecular Formula C14H9FN2O2S
Molecular Weight 288.30 g/mol
CAS No. 618382-82-4
Cat. No. B12013592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid
CAS618382-82-4
Molecular FormulaC14H9FN2O2S
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)O)F
InChIInChI=1S/C14H9FN2O2S/c15-9-4-1-2-5-11(9)17-12(14(18)19)8-10(16-17)13-6-3-7-20-13/h1-8H,(H,18,19)
InChIKeyIICCRAVFRIOSIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid: Structural and Physicochemical Baseline


1-(2-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 618382-82-4) is a heterocyclic small molecule (C₁₄H₉FN₂O₂S, MW 288.30 g/mol) belonging to the 1,3,5-trisubstituted pyrazole-5-carboxylic acid class. It incorporates a 2-fluorophenyl substituent at N1 and a thiophen-2-yl ring at C3, with a carboxylic acid at C5 . This scaffold is exploited in medicinal chemistry for kinase inhibition and anti-inflammatory programs [1]. The compound is commercially supplied as a research reagent at milligram-to-gram scale, typically at ≥95% purity [2]. Its computed LogP of 3.44 and polar surface area (PSA) of 83.36 Ų place it within drug-like chemical space .

Why This Compound Cannot Be Interchanged with In-Class Analogs


Within the 1-aryl-3-thiophen-2-yl-1H-pyrazole-5-carboxylic acid series, the position of the fluorine atom on the N1-phenyl ring is not a silent structural variation. The 2-fluoro (ortho) substitution changes the torsion angle between the phenyl and pyrazole rings compared to the 4-fluoro (para) congener, altering the spatial presentation of the carboxylic acid pharmacophore and the thiophene ring . In kinase inhibitor SAR campaigns, such subtle positional isomerism has produced order-of-magnitude shifts in target potency; for example, pyrazole-thiophene Akt inhibitor series demonstrated that different thiophene linkage modes changed IC₅₀ values from 102 nM to >20 µM [1]. Consequently, procurement of the correct positional isomer is essential for reproducing published SAR results or maintaining structure-based hit expansion programs.

Quantitative Differentiation Evidence vs. Closest Analogs


Positional Isomerism: 2-Fluoro vs. 4-Fluoro Physicochemical Comparison

The 2-fluoro (ortho) isomer (CAS 618382-82-4) and the 4-fluoro (para) isomer (CAS 618382-80-2) share identical molecular formula, computed LogP (3.44), and PSA (83.36 Ų) . However, the 4-fluoro isomer has been characterized with a measured melting point of 219–223 °C , whereas no experimental melting point is publicly reported for the 2-fluoro isomer. The predicted boiling point for the 2-fluoro isomer is approximately 498.8 °C, compared to a measured boiling point of 491.7 °C at 760 mmHg for the 4-fluoro isomer . The ortho-fluorine substitution introduces greater steric hindrance around the N1-aryl bond, potentially restricting rotational freedom (3 rotatable bonds vs. 3 for both; identical count but differing rotational barrier).

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Kinase Inhibition Potential in Akt and EGFR/VEGFR-2

Although no direct enzymatic IC₅₀ data for CAS 618382-82-4 are publicly available, the pyrazole-thiophene-5-carboxylic acid scaffold has produced potent kinase inhibitors in two independent campaigns. In an Akt inhibitor program, pyrazole-thiophene derivative 1o showed an IC₅₀ of 102 nM against Akt and inhibited ~40% tumor growth in an MM1S xenograft model, while a regioisomeric thiophene linkage yielded IC₅₀ >20 µM [1]. In a multitarget EGFR/VEGFR-2 study, pyrazole-thiophene hybrids demonstrated wild-type EGFR IC₅₀ values of 16.25 µg/mL and VEGFR-2 IC₅₀ of 35.85–242.94 µg/mL across analogs [2]. These results demonstrate that the pyrazole-thiophene-carboxylic acid core is a validated kinase inhibitor pharmacophore, and the 2-fluorophenyl substitution pattern may influence potency, as observed in other fluorophenyl-containing kinase inhibitor series.

Kinase Inhibition Cancer Therapeutics Structure-Activity Relationship

Anti-Inflammatory Potential: COX-2/5-LOX Inhibition

Benzothiophen-2-yl pyrazole carboxylic acid derivatives, structurally related to the target compound, have demonstrated dual COX-2/5-LOX inhibition. Specifically, compound 3a (COX-2/5-LOX-IN-1) exhibited IC₅₀ values of 12.13 µM (COX-1), 0.4 µM (COX-2), and 4.96 µM (5-LOX), surpassing celecoxib and indomethacin in analgesic and anti-inflammatory efficacy . Another analog, 5b (COX-2/5-LOX-IN-2), showed IC₅₀ of 5.40 µM (COX-1), 0.01 µM (COX-2), and 1.78 µM (5-LOX) . Separately, thiophene-appended pyrazole analogs synthesized via green chemistry routes exhibited excellent anti-inflammatory activity in preliminary in vivo assessment [1]. These class-level data support the potential of 2-fluorophenyl-thiophene-pyrazole-5-carboxylic acid as a COX/LOX inhibitor scaffold.

COX Inhibition Anti-inflammatory SAR

Halogen-Substituted Analog: 3-Chloro-4-fluorophenyl Derivative

The 3-chloro-4-fluorophenyl analog (CAS 618382-87-9, MW 322.74 g/mol) differs from the target compound by the addition of a chlorine atom at the meta position of the N1-phenyl ring, increasing molecular weight by ~34 Da and adding a halogen-bond donor. This modification is expected to increase lipophilicity (estimated ΔLogP ≈ +0.5–0.7 relative to the 2-fluoro compound) and alter CYP450 metabolic susceptibility . In related pyrazole-thiophene kinase inhibitor series, chloro substitution at the phenyl ring has been shown to enhance target binding affinity through halogen bonding interactions while potentially reducing aqueous solubility [1]. The target 2-fluorophenyl compound offers a lower molecular weight, simpler halogen profile for hit-to-lead optimization where minimal substitution is desired.

Halogen SAR Binding Affinity Lead Optimization

Regioisomeric Carboxylic Acid Position: 5-COOH vs. 4-COOH

The position of the carboxylic acid group on the pyrazole ring critically determines hydrogen-bonding geometry. The target compound bears the COOH at the 5-position (adjacent to N1). The 4-carboxylic acid regioisomer (1-(2-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid) relocates the acid group to the pyrazole C4 position, altering its spatial relationship to both the fluorophenyl and thiophene substituents . In kinase inhibitor design, regioisomeric pyrazole-carboxylic acids have shown divergent binding modes: 5-COOH typically engages the kinase hinge region or catalytic lysine, while 4-COOH may orient toward the solvent channel [1]. Procurement of the correct 5-COOH regioisomer is essential for SAR continuity in programs targeting the hinge-binding pharmacophore.

Regioisomer SAR Binding Mode Pharmacophore

N1-Substituent Variation: 2-Fluorophenyl vs. Alkyl and Tolyl

The N1 substituent modulates both lipophilicity and π-stacking capability. The 2-fluorophenyl group in the target compound provides aromatic π-π interactions and a moderate LogP of 3.44 . In contrast, the N1-isobutyl analog (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid) eliminates the aryl ring, reducing predicted LogP and removing aromatic stacking potential, which may be detrimental for kinase hinge binding . The N1-m-tolyl analog (CAS 618382-84-6) replaces fluorine with a methyl group, altering electronic properties and hydrogen-bond acceptor capacity at the ortho position . The 2-fluorophenyl group uniquely combines moderate lipophilicity with a weak hydrogen-bond acceptor (C-F) that can participate in orthogonal multipolar interactions with protein backbone carbonyls.

N1-Substituent SAR Lipophilicity Target Engagement

Application Scenarios Based on Quantitative Differentiation


Kinase Inhibitor Hit-to-Lead: Fluorine Positional Scanning

Procure the 2-fluorophenyl isomer alongside the 4-fluorophenyl analog (CAS 618382-80-2) and the non-fluorinated parent to systematically evaluate the impact of fluorine position on kinase potency and selectivity. Based on the Akt inhibitor class-level data (IC₅₀ range 102 nM to >20 µM) [1] and EGFR/VEGFR-2 multitarget inhibition data , the 2-fluoro substitution may alter hinge-binding geometry or DFG-loop interactions differently than the 4-fluoro isomer. This fluorine scan enables identification of the optimal substitution pattern for target engagement.

Dual COX-2/5-LOX Inhibitor Scaffold Exploration

Use the 2-fluorophenyl-thiophene-pyrazole-5-carboxylic acid core as a starting scaffold for designing novel dual COX-2/5-LOX inhibitors. Class-level evidence from benzothiophene-pyrazole carboxylic acid derivatives demonstrates COX-2 IC₅₀ values as low as 0.01 µM [1]. The 2-fluorophenyl substitution may enhance COX-2 selectivity through orthogonal dipolar interactions with Arg120 or Tyr355 in the COX-2 active site. Synthesize amide or ester prodrug derivatives of the 5-COOH group to modulate pharmacokinetic properties.

Physicochemical Reference Standard for Ortho-Fluorinated Heterocycles

Utilize the compound as an analytical reference standard for HPLC method development and logD determination in ortho-fluorinated pyrazole-thiophene series. The well-defined computed properties (LogP 3.44, PSA 83.36 Ų) [1] combined with the absence of an experimental melting point create an opportunity to generate primary solid-state characterization data (DSC, XRPD) that will serve the broader medicinal chemistry community. The compound's predicted boiling point differential of ~+7 °C versus the 4-fluoro isomer can be experimentally validated to establish chromatographic retention benchmarks.

Fragment-Based Drug Discovery Fluorine Probe

Deploy the compound as a fluorinated fragment (MW 288.3 Da, within fragment-appropriate range) in ¹⁹F NMR-based fragment screening campaigns. The single fluorine atom provides a clean spectroscopic handle for detecting protein binding without the confounding signals from additional halogens present in the chloro-fluoro analog (CAS 618382-87-9). The 5-carboxylic acid group offers a synthetic handle for fragment growing or linking strategies, and the thiophene sulfur can engage in sulfur-π interactions with protein aromatic residues.

Quote Request

Request a Quote for 1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.